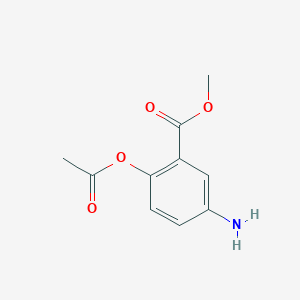

Methyl 2-acetoxy-5-aminobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2-acetyloxy-5-aminobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-6(12)15-9-4-3-7(11)5-8(9)10(13)14-2/h3-5H,11H2,1-2H3 |

InChI Key |

DYFBMSXWGMOJAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Acetoxy 5 Aminobenzoate

Catalytic Hydrogenation of Nitroaromatic Precursors

A prevalent method for introducing an amino group onto an aromatic ring is through the catalytic hydrogenation of a corresponding nitroaromatic compound. This approach is widely utilized due to its efficiency and the availability of various catalytic systems.

Reduction of Methyl 2-acetoxy-5-nitrobenzoate via Palladium-on-Carbon Hydrogenolysis

The reduction of Methyl 2-acetoxy-5-nitrobenzoate to Methyl 2-acetoxy-5-aminobenzoate is effectively carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. masterorganicchemistry.com This heterogeneous catalytic process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction of the nitro group to an amino group occurs. masterorganicchemistry.comresearchgate.net The use of Pd/C is favored for its high activity and selectivity in nitro group reductions. researchgate.netresearchgate.net The reaction is typically performed in a suitable solvent, such as methanol (B129727) or isopropanol (B130326), which can influence the reaction rate and outcome. researchgate.net

The general mechanism for catalytic hydrogenation on a metal surface like palladium involves the breaking of the H-H bond and the addition of hydrogen atoms across the nitro group, ultimately leading to the formation of the amine and water. masterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Systems for Amino Group Formation

The efficiency of catalytic hydrogenation for forming the amino group is dependent on several factors that can be optimized to maximize yield and selectivity. Key parameters include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Systems: While palladium on carbon is a common choice, other platinum group metals such as platinum and ruthenium, supported on various materials like alumina (B75360) or titania, can also be employed. researchgate.netnih.govmdpi.com The nature of the support material and the metal particle size can significantly impact the catalyst's activity and selectivity. researchgate.netnih.gov For instance, bimetallic catalysts, such as Pt-Co on carbon, have been shown to enhance activity and selectivity in some hydrogenation reactions. mdpi.com

Reaction Conditions:

Solvent: The choice of solvent can affect the solubility of the reactants and the interaction with the catalyst surface. researchgate.net Polar solvents are often used and can influence the polarization of the nitro group, potentially accelerating the reaction. researchgate.net

Temperature and Pressure: These parameters are crucial for controlling the reaction rate. Higher temperatures and pressures generally lead to faster reactions but can also promote side reactions or over-hydrogenation. researchgate.netresearchgate.net Optimization is necessary to find a balance that favors the desired product. For example, in the hydrogenation of benzoic acid derivatives, varying conditions from 25°C and 1 bar H₂ to 80°C and 50 bar H₂ have been explored. nih.gov

Table 1: Factors Influencing Catalytic Hydrogenation of Nitroaromatics

| Parameter | Influence on Reaction | Examples of Optimization |

| Catalyst | Activity and selectivity | Use of different metals (Pd, Pt, Ru), supports (carbon, alumina, titania), and bimetallic systems (Pt-Co). researchgate.netnih.govmdpi.com |

| Solvent | Solubility of reactants, interaction with catalyst | Methanol and isopropanol have been used, with the solvent potentially affecting the rate-determining step. researchgate.net |

| Temperature | Reaction rate | Higher temperatures generally increase the rate but can lead to side reactions. researchgate.netresearchgate.net |

| Hydrogen Pressure | Reaction rate | Higher pressure typically increases the reaction rate. researchgate.netresearchgate.net |

Hydrolytic Cleavage of Imine Derivatives

An alternative synthetic route to this compound involves the formation of an imine (Schiff base) intermediate, followed by its hydrolytic cleavage to yield the desired primary amine.

Aqueous Hydrolysis of Methyl 2-acetoxy-5-benzylideneaminobenzoate

The synthesis of this compound can be accomplished through the aqueous hydrolysis of Methyl 2-acetoxy-5-benzylideneaminobenzoate. prepchem.com In a reported procedure, boiling this imine derivative with water for one hour, followed by cooling and evaporation, yields the target compound. prepchem.com The resulting material can then be purified by recrystallization from water. prepchem.com This method relies on the lability of the imine bond in the presence of water.

Reaction Kinetics and Selectivity in Imine Hydrolysis

The hydrolysis of imines is a well-studied reaction, and its kinetics are significantly influenced by the pH of the reaction medium. masterorganicchemistry.comzapjournals.comresearchgate.net The reaction can be catalyzed by both acids and bases. masterorganicchemistry.comresearchgate.net

Under acidic conditions, the imine nitrogen is protonated, forming a more electrophilic iminium ion, which is then attacked by water. masterorganicchemistry.com In neutral or basic conditions, the rate-determining step is often the attack of water or hydroxide (B78521) ion on the imine carbon. masterorganicchemistry.comresearchgate.net The rate of hydrolysis is generally fastest in mildly acidic conditions, often around a pH of 4. masterorganicchemistry.com

The mechanism of hydrolysis involves a tetrahedral intermediate formed from the addition of water to the C=N bond. masterorganicchemistry.comzapjournals.com This intermediate then breaks down to release the amine and the carbonyl compound. The entire process is essentially the reverse of imine formation. masterorganicchemistry.com

Table 2: Key Aspects of Imine Hydrolysis

| Factor | Description | Significance |

| pH | The rate of hydrolysis is highly dependent on the pH of the solution. masterorganicchemistry.comzapjournals.com | Optimal rates are often observed in mildly acidic conditions. masterorganicchemistry.com |

| Catalysis | The reaction can be catalyzed by both acids and bases. masterorganicchemistry.comresearchgate.net | Acid catalysis proceeds via protonation of the imine nitrogen. masterorganicchemistry.com |

| Mechanism | Involves the formation of a tetrahedral intermediate. masterorganicchemistry.comzapjournals.com | The breakdown of this intermediate yields the amine and carbonyl compound. |

| Equilibrium | The reaction is reversible. masterorganicchemistry.commasterorganicchemistry.com | A large excess of water is used to favor the hydrolysis products. masterorganicchemistry.com |

Acylation Reactions of Aminohydroxybenzoate Substrates

A third approach to synthesizing the target molecule involves the selective acylation of a precursor that already contains the amino and hydroxyl functionalities. This method requires careful control of reaction conditions to ensure that the desired functional group is acylated.

The synthesis of this compound can be envisioned to start from Methyl 5-amino-2-hydroxybenzoate. The acylation of the hydroxyl group to form the acetate (B1210297) ester would yield the final product. This transformation would typically involve reacting the aminohydroxybenzoate with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. researchgate.net

Careful selection of the acylating agent and reaction conditions is crucial to achieve selective O-acylation over N-acylation. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the solvent and the presence of acids or bases. In some cases, protecting the more reactive amino group before carrying out the O-acylation, followed by a deprotection step, might be necessary to achieve the desired selectivity.

Acetylation of Methyl 2-hydroxy-5-aminobenzoate using Acetic Anhydride

The synthesis of this compound can be achieved through the selective O-acetylation of Methyl 2-hydroxy-5-aminobenzoate. This reaction involves the introduction of an acetyl group onto the hydroxyl (-OH) moiety of the precursor molecule. A critical challenge in this synthesis is the presence of two nucleophilic sites: the hydroxyl group and the amino (-NH2) group. quora.comvaia.com To achieve selective acetylation at the oxygen atom, the more nucleophilic amino group must be deactivated. This is typically accomplished by conducting the reaction under acidic conditions. The acid protonates the amino group, forming a non-nucleophilic ammonium (B1175870) salt (Ar-NH3+), which prevents it from reacting with the acetylating agent. quora.com This allows the acetic anhydride to react preferentially with the phenolic hydroxyl group.

The general procedure involves dissolving Methyl 2-hydroxy-5-aminobenzoate in an acidic medium before the addition of acetic anhydride.

Reaction Components for Selective O-Acetylation

| Component | Function | Rationale |

| Methyl 2-hydroxy-5-aminobenzoate | Starting Material | The precursor molecule containing the hydroxyl group to be acetylated. |

| Acetic Anhydride | Acetylating Agent | Provides the acetyl group (CH₃CO) for the esterification of the hydroxyl group. |

| Strong Acid (e.g., Perchloric Acid, HCl) | Catalyst / Protecting Agent | Protonates the amino group to prevent N-acetylation, thereby directing the reaction to the hydroxyl group. quora.com |

| Solvent (e.g., Glacial Acetic Acid) | Reaction Medium | Dissolves reactants and facilitates the reaction. |

Investigations into Acylation Mechanism and Yield Optimization

The mechanism of acylation for molecules containing both hydroxyl and amino groups, such as Methyl 2-hydroxy-5-aminobenzoate, is highly dependent on the reaction conditions, particularly the pH.

Acylation Mechanism: In a neutral or basic medium, the amino group is a stronger nucleophile than the phenolic hydroxyl group. quora.comvaia.com This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. Consequently, under these conditions, N-acetylation is the favored reaction, leading to the formation of Methyl 2-hydroxy-5-acetamidobenzoate. quora.comprepchem.com

To achieve the desired O-acetylation for producing this compound, the reaction's chemoselectivity must be controlled. This is accomplished by leveraging the difference in basicity between the amino and hydroxyl groups. The amino group is significantly more basic (pKa of the conjugate acid Ar-NH3+ is ~4.6) than the phenolic group (pKa of Ar-OH2+ is ~-6.4). quora.com By adding a strong acid, the amino group is protonated, effectively blocking its nucleophilicity and allowing the O-acetylation to proceed.

Yield Optimization: The yield of this compound is influenced by several factors. Optimization of these parameters is crucial for an efficient synthesis.

Key Parameters for Yield Optimization in Acetylation Reactions

| Parameter | Influence on Reaction | Optimized Conditions |

| Catalyst | A catalyst, whether acidic or basic, is typically required to promote the esterification. frontiersin.orgnih.gov Lewis acids or strong Brønsted acids are effective for O-acetylation of phenols. rsc.org | Use of a strong acid catalyst ensures selective O-acetylation. |

| Temperature | Reaction rates are temperature-dependent. For phenols, reactions are often performed at elevated temperatures (e.g., 60-90°C) to achieve good yields. frontiersin.orgorgsyn.org | Heating to around 90°C has been shown to be effective in similar acetylation reactions. orgsyn.org |

| Reactant Ratio | An excess of the acetylating agent (acetic anhydride) is often used to drive the reaction to completion. frontiersin.orgnih.gov | A stoichiometric excess of acetic anhydride relative to the substrate is recommended. orgsyn.org |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. Shorter reaction times are desirable for process efficiency. mdpi.com | Reaction times can vary from minutes to several hours, depending on the specific conditions. prepchem.comorgsyn.org |

| Solvent | The choice of solvent can impact reaction efficiency. In some cases, solvent-free conditions are employed, using the acetylating agent itself as the medium. frontiersin.orgnih.govmdpi.com | Glacial acetic acid is a common solvent for such reactions. researchgate.net |

Derived Synthetic Pathways and Prodrug Deconstruction

This compound is a key component released from certain advanced prodrugs designed for targeted therapy. These pathways rely on specific enzymatic cleavage within the body.

Generation from Azoreductase-Triggered Prodrug Systems (e.g., CDDO-AZO)

This compound can be generated in situ through the metabolic breakdown of specifically designed prodrugs. A prominent example is the azoreductase-triggered prodrug system known as CDDO-AZO. This system is designed for colon-specific drug delivery. researchgate.net

The CDDO-AZO prodrug links a derivative of Bardoxolone Methyl (CDDO-Me) to a 5-aminosalicylate (B10771825) (5-ASA) precursor via an azo bond (-N=N-). researchgate.net This azo linkage is stable in the upper gastrointestinal tract but is specifically cleaved by azoreductase enzymes, which are abundant in the colon. researchgate.netresearchgate.netnih.gov The reductive cleavage of the azo bond by azoreductase breaks the prodrug into two separate molecules. One of these is This compound , which is subsequently hydrolyzed to the anti-inflammatory agent 5-aminosalicylic acid (5-ASA). The other part of the cleaved prodrug releases the active CDDO-Me derivative. researchgate.net

Components of the CDDO-AZO Prodrug System

| Component | Role in Prodrug System | Released Moiety |

| CDDO-Me Derivative | Active therapeutic agent (parent drug). | Active CDDO-Me derivative. |

| Azo Linker (-N=N-) | Colon-targeting trigger; stable until cleaved by azoreductase. nih.gov | Not applicable (bond is cleaved). |

| 5-ASA Precursor | Carrier moiety that becomes the second active drug. | This compound , then 5-ASA. researchgate.net |

Multi-step Synthetic Sequences from Azo-Benzonazo Compounds

The synthesis of aromatic amines, including aminobenzoate derivatives, can be accomplished through multi-step sequences that utilize the formation and subsequent cleavage of an azo compound. This pathway is fundamental not only to prodrug design but also as a general synthetic method in organic chemistry. dergipark.org.tr The reduction of an azo compound is a reliable method for producing primary aromatic amines. nih.govdergipark.org.tr

The general synthetic sequence involves two primary stages:

Formation of an Azo Intermediate: This step typically involves the diazotization of a primary aromatic amine, followed by coupling with an activated aromatic compound to form a stable azo-linked molecule.

Reductive Cleavage: The central azo bond (-N=N-) of the intermediate is then reduced. This cleavage breaks the molecule at the nitrogen-nitrogen double bond, yielding two primary amine molecules. dergipark.org.tr

Various reducing agents can be employed for this transformation. Hydrazine hydrate (B1144303) is a powerful reducing agent that can cleave azo bonds, often in refluxing ethanol, to produce the corresponding amines. dergipark.org.tr Other methods include catalytic hydrogenation. This multi-step approach provides a versatile route to substituted anilines from a wide range of precursors. nih.govmdpi.com

Chemical Transformations and Derivative Synthesis from Methyl 2 Acetoxy 5 Aminobenzoate

Amidation and Peptide Coupling Reactions

The amino group of methyl 2-acetoxy-5-aminobenzoate is a key site for amidation and peptide coupling reactions, facilitating the linkage of this core structure to other molecules to form hybrid compounds.

Conjugation with Carboxylic Acid Nitroxides for Hybrid Compound Generation

The synthesis of hybrid compounds by conjugating this compound with carboxylic acid nitroxides represents a strategy to create molecules with combined functionalities. This process typically involves the formation of an amide bond between the amino group of the aminobenzoate and the carboxyl group of the nitroxide. Such reactions often utilize standard peptide coupling reagents to facilitate the amide bond formation. The resulting hybrid compounds merge the structural features of an aminosalicylate derivative with the properties of a nitroxide, which are stable free radicals.

Formation of Acetylated 5-aminosalicylate-thiazolinone Hybrid Derivatives

A notable application of amidation is the synthesis of acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. nih.govelsevierpure.comconsensus.app This involves a multi-step process where a 4-thiazolinone derivative is coupled with 5-aminosalicylic acid, which is closely related to this compound. nih.govelsevierpure.comnih.gov The resulting hybrid molecules, such as HH32 and HH33, have demonstrated potential as anticancer agents. nih.govelsevierpure.comconsensus.app The synthesis of one such hybrid, Methyl 2-acetoxy-5-[(5-(4-dimethylaminobenzylidene)-4-(H)-oxo-1,3-thiazol-2-yl)- amino]benzoate (HH33), was achieved with a 70% yield. nih.gov In these hybrids, the 5-aminosalicylate (B10771825) portion is linked to the thiazolinone core via an amino group, showcasing the utility of the amino functionality in constructing complex molecules. nih.gov

Table 1: Synthesized Acetylated 5-aminosalicylate-thiazolinone Hybrid Derivatives

| Compound | Name | Yield (%) | Melting Point (°C) |

| HH33 | Methyl 2-acetoxy-5-[(5-(4-dimethylaminobenzylidene)-4-(H)-oxo-1,3-thiazol-2-yl)- amino]benzoate | 70 | 234–235 |

Data sourced from: PubMed Central nih.gov

Ester and Amide Derivatives from Para-Aminobenzoic Acid Scaffolds

The structural similarity of this compound to para-aminobenzoic acid (PABA) suggests that similar synthetic strategies for creating ester and amide derivatives can be applied.

General Principles of Esterification and Amide Formation via Azo Compounds

A common method for synthesizing ester and amide derivatives from PABA involves the initial formation of an azo compound. scholarsresearchlibrary.com This is achieved by converting the para-amino benzoic acid to its diazonium salt, followed by coupling with a phenol (B47542) in an alkaline medium. scholarsresearchlibrary.com The resulting azo compound can then undergo esterification by refluxing with an appropriate alcohol in the presence of a mineral acid like sulfuric acid. scholarsresearchlibrary.com For amide formation, the intermediate azo compound is first acetylated with acetic anhydride (B1165640) and then can be further reacted to form amide derivatives. scholarsresearchlibrary.com These principles highlight established routes for modifying the carboxyl and amino functionalities of PABA and related structures.

Functional Group Interconversions and Aromatic Substitution Reactions

The aminobenzoate moiety of this compound allows for various functional group interconversions and aromatic substitution reactions, enabling further diversification of its chemical structure.

Modifications to the Aminobenzoate Moiety

The aminobenzoate scaffold is a valuable building block in medicinal chemistry, and modifications to this moiety can lead to new compounds with altered biological activities. nih.govnih.gov The amino and carboxyl groups can undergo a variety of reactions. nih.gov For instance, the amino group can be acylated to form amides, while the carboxyl group can be esterified. nih.gov

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce new substituents onto the aromatic ring. askthenerd.comwikipedia.orgmasterorganicchemistry.com The position of the incoming electrophile is directed by the existing substituents on the ring. wikipedia.org For example, in a disubstituted benzene (B151609) ring, the directing effects of the two groups determine the site of further substitution. msu.edu These reactions are fundamental in creating a wide array of substituted aromatic compounds. askthenerd.com

Functional group interconversions are also key in modifying the aminobenzoate structure. ub.edufiveable.mesolubilityofthings.com These can include oxidation, reduction, and substitution reactions to alter the existing functional groups. solubilityofthings.comimperial.ac.uk For example, a nitro group introduced via nitration can be subsequently reduced to an amino group, providing a route to diamino derivatives. msu.edu Such transformations are crucial for the synthesis of complex molecules from simpler starting materials. fiveable.me

Exploration of Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound presents several positions for the introduction of new functional groups via electrophilic aromatic substitution. The directing effects of the incumbent substituents determine the outcome of these reactions.

The primary directing influence within the molecule is the strongly activating amino group (-NH₂) at the C5 position. As a powerful ortho-, para-director, it significantly enhances the electron density at the positions ortho (C4 and C6) and para (C2) to it. The acetoxy group (-OCOCH₃) at the C2 position is also an ortho-, para-director, albeit a weaker activator than the amino group. Its directing influence is exerted towards the C3 (ortho) and C5 (para) positions. Conversely, the methyl ester group (-COOCH₃) at the C1 position is a deactivating group and a meta-director, reducing the electron density of the ring and directing incoming electrophiles to the C3 and C5 positions.

Considering the combined effects of these substituents, the positions most susceptible to electrophilic attack are C4 and C6. These positions are ortho to the highly activating amino group and are not significantly sterically hindered. While the C3 position is directed by both the acetoxy and methyl ester groups, the powerful activating effect of the amino group makes substitution at C4 and C6 more favorable.

Detailed Research Findings

While specific studies on the direct electrophilic substitution of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from reactions performed on closely related compounds, such as 5-aminosalicylic acid and its esters. These studies provide a strong predictive framework for the substitution patterns on the target molecule.

For instance, the nitration of salicylic (B10762653) acid, a related o-hydroxy-carboxylic acid, has been shown to yield a mixture of nitro-substituted products. One reported method involves the reaction of salicylic acid with concentrated nitric acid in acetic acid, resulting in the formation of 5-nitro-salicylic acid. guidechem.com Subsequent esterification would then yield Methyl 5-nitrosalicylate. This suggests that nitration of this compound would likely occur at the positions activated by the amino group.

The table below summarizes the expected major products from various electrophilic aromatic substitution reactions on this compound, based on the directing effects of the existing substituents.

| Reaction | Reagents | Expected Major Product(s) | Position of Substitution |

| Halogenation (Bromination) | Br₂/FeBr₃ | Methyl 2-acetoxy-5-amino-4-bromobenzoate and/or Methyl 2-acetoxy-5-amino-6-bromobenzoate | C4 and/or C6 |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-acetoxy-5-amino-4-nitrobenzoate and/or Methyl 2-acetoxy-5-amino-6-nitrobenzoate | C4 and/or C6 |

| Sulfonation | Fuming H₂SO₄ | Methyl 2-acetoxy-5-amino-4-sulfobenzoate and/or Methyl 2-acetoxy-5-amino-6-sulfobenzoate | C4 and/or C6 |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Methyl 2-acetoxy-5-amino-4-alkylbenzoate and/or Methyl 2-acetoxy-5-amino-6-alkylbenzoate | C4 and/or C6 |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Methyl 2-acetoxy-5-amino-4-acylbenzoate and/or Methyl 2-acetoxy-5-amino-6-acylbenzoate | C4 and/or C6 |

It is important to note that in practice, a mixture of isomers may be formed, and the precise product distribution will depend on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature. Steric hindrance may also play a role in favoring substitution at the less hindered C4 or C6 position. Further experimental investigation is required to fully elucidate the synthetic utility and precise regiochemical outcomes of these transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Acetoxy 5 Aminobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular architecture.

Proton (¹H) NMR Spectral Analysis for Chemical Shift Assignments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, providing key insights into the functional groups present. In methyl 2-acetoxy-5-aminobenzoate, the aromatic protons, the acetyl protons, and the methyl ester protons each exhibit characteristic chemical shifts.

The aromatic region of the ¹H NMR spectrum for a derivative, methyl 2-aminobenzoate (B8764639), shows distinct signals for the protons on the benzene (B151609) ring. For instance, the proton at the 6-position (adjacent to the amino group) typically appears as a doublet of doublets due to coupling with its neighbors. The integration of these signals confirms the number of protons in each unique environment.

Detailed research findings indicate that for methyl 2-aminobenzoate, the proton signals can be assigned as follows: a multiplet at δ 7.84 ppm (dd, J = 8.4, 1.6 Hz) corresponds to one aromatic proton, a multiplet at δ 7.24 ppm to another, and a triplet at δ 6.62 ppm (t, J = 7.6 Hz) corresponds to two aromatic protons. rsc.org The methyl ester protons appear as a singlet at δ 3.84 ppm, and the amino protons present as a broad singlet at δ 5.71 ppm. rsc.org The coupling constants (J values) reveal the connectivity between adjacent protons. organicchemistrydata.org For example, ortho-coupled protons on a benzene ring typically show a large coupling constant (around 7-9 Hz), while meta-coupling is smaller (2-3 Hz).

Table 1: ¹H NMR Chemical Shift Assignments for Methyl 2-aminobenzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.84 | dd | 8.4, 1.6 | 1H |

| Aromatic H | 7.24 | m | - | 1H |

| Aromatic H | 6.62 | t | 7.6 | 2H |

| -OCH₃ | 3.84 | s | - | 3H |

| -NH₂ | 5.71 | br s | - | 2H |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Identification

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the identification of the carbon skeleton.

For methyl 2-aminobenzoate, the ¹³C NMR spectrum displays signals for the carbonyl carbons of the ester and acetyl groups, the aromatic carbons, and the methyl carbons. rsc.org The chemical shifts of the aromatic carbons can be used to determine the substitution pattern on the benzene ring.

Detailed research findings for methyl 2-aminobenzoate show the following ¹³C NMR chemical shifts: δ 168.6 (ester C=O), 150.5, 134.1, 131.2, 116.7, 116.2, 110.7 (aromatic carbons), and 51.5 (methyl carbon). rsc.org The specific assignments of the aromatic carbons can be further confirmed using advanced NMR techniques.

Table 2: ¹³C NMR Chemical Shift Assignments for Methyl 2-aminobenzoate

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | 168.6 |

| Aromatic C | 150.5 |

| Aromatic C | 134.1 |

| Aromatic C | 131.2 |

| Aromatic C | 116.7 |

| Aromatic C | 116.2 |

| Aromatic C | 110.7 |

| -OCH₃ | 51.5 |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving spectral overlap, and providing unambiguous structural assignments. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to trace out the spin systems within a molecule. youtube.com For this compound, COSY would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning the carbon signals based on the known proton assignments. youtube.com For example, the proton of the methyl ester group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C multiple-bond correlations). sdsu.eduwisc.edu HMBC is crucial for connecting different parts of a molecule, especially across quaternary carbons or heteroatoms. wisc.edu In the case of this compound, HMBC could show correlations from the acetyl protons to the carbonyl carbon of the acetyl group and the adjacent aromatic carbon, as well as from the methyl ester protons to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the molecular formula of a compound, as the measured exact mass can be compared to the calculated exact mass for a proposed formula. This high level of confidence in identification is a significant advantage of HRMS. nih.gov

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry for Fragmentation Pathways

The method of ionization used in mass spectrometry can significantly influence the resulting mass spectrum and the observed fragmentation.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.govyoutube.com It typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. youtube.com This allows for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments using ESI can induce fragmentation, providing valuable structural information. rsc.org The fragmentation of ions generated by ESI often follows predictable pathways, involving the loss of small neutral molecules. nih.govnih.gov

Electron Ionization (EI) : EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. nih.gov This results in extensive fragmentation of the molecule, producing a characteristic fragmentation pattern that can serve as a "fingerprint" for a particular compound. The analysis of these fragment ions can provide detailed structural information. For a molecule like this compound, EI-MS would likely show fragments corresponding to the loss of the acetyl group, the methoxy (B1213986) group, and other characteristic cleavages of the ester and aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical method that provides detailed information about the functional groups present within a molecule. By measuring the interaction of infrared radiation or laser light with the sample, a unique vibrational spectrum is generated, which serves as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in this compound. The molecule's structure contains several key groups—an ester, an acetoxy group, a primary amine, and a substituted aromatic ring—each of which exhibits characteristic absorption bands in the infrared spectrum.

The presence of two carbonyl groups (ester and acetoxy) would result in strong absorption bands in the region of 1680-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear in the 3100-3500 cm⁻¹ range. researchgate.net The C-N stretching vibrations and N-H bending vibrations also provide valuable structural information. researchgate.net Aromatic C-H stretching can be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the ester and acetoxy groups will produce strong bands between 1000 and 1300 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3100 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ester Carbonyl | C=O Stretch | 1715 - 1735 |

| Acetoxy Carbonyl | C=O Stretch | 1735 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | N-H Bend | 1550 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, FT-Raman provides strong signals for non-polar bonds and symmetric vibrations. For this compound, FT-Raman is particularly useful for characterizing the aromatic ring and the C-C backbone. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically produce strong, sharp bands in the Raman spectrum. researchgate.net This allows for a more complete vibrational analysis, confirming the presence and substitution pattern of the aromatic core.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and related derivatives. The choice of chromatographic technique depends on the specific analytical goal, such as routine purity checks or high-resolution separation of closely related isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. researchgate.net The retention time of the compound is a key identifier, and the area of its peak in the chromatogram is proportional to its concentration, allowing for accurate quantification of purity. Isomers of aminobenzoic acid have been successfully separated using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms to enhance resolution. helixchrom.com

Table 2: Typical HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A gradient of Methanol (B129727) and Water or Acetonitrile and Water researchgate.netbeilstein-journals.org |

| Flow Rate | 0.6 - 1.0 mL/min researchgate.nethelixchrom.com |

| Detection | UV Spectrophotometry (e.g., at 245 nm or 254 nm) researchgate.netnih.gov |

| Injection Volume | 1 - 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. austinpublishinggroup.com By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures, leading to dramatic improvements in resolution, speed, and sensitivity. researchgate.netorientjchem.org For this compound, employing UPLC would result in significantly shorter analysis times and narrower, more intense peaks. This enhanced resolution is particularly advantageous for separating the target compound from closely related impurities or isomers that may not be fully resolved by standard HPLC methods. nih.gov The increased sensitivity is also beneficial for detecting trace-level impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, its derivatives or related impurities can be analyzed using this method. For instance, the analysis of the related compound Methyl 2-aminobenzoate has been thoroughly developed using GC-MS. koreascience.kr In such an analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer fragments the molecules into characteristic ions, providing a unique mass spectrum that confirms the identity of the compound. The retention time from the GC provides an additional layer of identification. nih.gov For less volatile compounds, derivatization to more volatile esters or ethers can be performed prior to GC-MS analysis. nist.gov

Table 3: GC-MS Parameters Based on Analysis of Methyl 2-aminobenzoate

| Parameter | Description |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., Rxi-1ms) nih.govnih.gov |

| Carrier Gas | Helium nih.gov |

| Inlet Temperature | 250 - 300 °C nih.gov |

| Oven Program | Temperature ramp (e.g., 50 °C to 320 °C at 10 °C/min) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |

| Characteristic m/z | For Methyl 2-aminobenzoate: 119.0, 92.0 koreascience.kr |

Theoretical and Computational Chemistry Investigations of Methyl 2 Acetoxy 5 Aminobenzoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These computational methods provide insights into electronic structure, stability, and reactivity, which are crucial for the design of new chemical entities.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. scielo.brresearchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. scielo.brresearchgate.netnih.gov

For aminobenzoate derivatives, DFT methods such as B3LYP and PBE1PBE, combined with large basis sets, have been successfully employed to determine their structural and thermochemical properties. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy when compared to experimental data. nih.govrsc.org For instance, studies on p-aminobenzoic acid have demonstrated that DFT can accurately model the distortions in the molecule caused by the electron-donating amino group and the electron-withdrawing carboxyl group. researchgate.net

The choice of the DFT functional and basis set is critical and can influence the accuracy of the predictions. nih.gov For example, in studies of aminobenzoate-water clusters, the PW6B95D3 functional was identified as providing the most accurate results for non-covalent interactions when benchmarked against higher-level methods. nih.gov Similarly, in the study of other complex organic molecules, various DFT functionals like B3LYP and B3PW91 have been used to calculate nuclear magnetic resonance (NMR) chemical shifts, which show good correlation with experimental values. epstem.net

The application of DFT extends to predicting the outcomes of chemical reactions. For the aminolysis of methyl benzoate (B1203000), a structural analogue of Methyl 2-acetoxy-5-aminobenzoate, DFT calculations have shown that a general-base-catalyzed stepwise mechanism is the most energetically favorable pathway. nih.govresearchgate.net These theoretical predictions help in understanding reaction mechanisms at a molecular level. nih.govresearchgate.net

Table 1: Comparison of DFT Functionals for the Study of Aminobenzoate Systems

| DFT Functional | Basis Set | Application | Reference |

| B3LYP, PBE1PBE | Large basis sets | Structural and thermochemical properties of p-aminobenzoate | researchgate.net |

| PW6B95D3 | Not specified | Non-covalent interactions in aminobenzoate-water clusters | nih.gov |

| B3LYP, B3PW91 | 6-311G(d,p) | NMR chemical shifts and electronic properties | epstem.net |

| Not specified | Not specified | Aminolysis reaction mechanism of methyl benzoate | nih.govresearchgate.net |

This table is generated based on findings from multiple sources.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity and electronic properties of molecules. wikipedia.orgtaylorandfrancis.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. scielo.br The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. scielo.br

For aminobenzoate derivatives and their analogues, FMO analysis can predict their reactive nature. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. scielo.br The distribution of these orbitals also provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. espublisher.com In derivatives of a 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule, the HOMO is typically located on the benzene (B151609) rings and substituents, while the LUMO is spread across the entire molecule. espublisher.com

Substituents on the aromatic ring can significantly influence the HOMO and LUMO energies. For example, electron-donating groups like -NH2 tend to increase both the HOMO and LUMO energies, while electron-withdrawing groups like -NO2 decrease them. taylorandfrancis.com This modulation of the frontier orbitals can be used to fine-tune the electronic and optical properties of the molecules. taylorandfrancis.com In the context of benzocaine (B179285) derivatives, which are structurally related to this compound, a high HOMO-LUMO energy gap has been associated with what are termed "hard molecules," while a low energy gap is characteristic of "soft molecules". researchgate.net

Table 2: Frontier Molecular Orbital (HOMO/LUMO) Data for Analogous Compounds

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication | Reference |

| Benzocaine Derivatives (Hard Molecule) | Not specified | Not specified | 3.25 | Low reactivity | researchgate.net |

| Benzocaine Derivatives (Soft Molecule) | Not specified | Not specified | < 3.05 | High reactivity | researchgate.net |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione Derivatives | Not specified | Not specified | 3.38 - 4.01 | Varied reactivity | espublisher.com |

This table is illustrative and based on data for analogous compound classes.

Computational methods are extensively used to study the conformational landscape of molecules, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. For flexible molecules like this compound, which has several rotatable bonds, understanding conformational preferences is crucial as it can influence biological activity and physical properties.

Relaxed potential energy surface (PES) scans are a common computational technique to explore the conformational space. researchgate.net By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated, revealing the low-energy (stable) conformers. For aminobenzoate derivatives like benzocaine and its analogues, PES scans have been used to predict the most stable conformations. researchgate.net

In a study of p-aminobenzoic acid, DFT calculations showed that the s-cis conformer is less polar, less reactive, and more stable than the s-trans conformer. researchgate.net Such isomeric preferences can have significant implications for how the molecule interacts with its environment, including solvent molecules and biological receptors.

The presence of intermolecular forces, such as hydrogen bonding, can also play a significant role in determining the preferred conformation, especially in the solid state. scielo.br Computational models can account for these interactions, providing a more accurate picture of the molecular structure in different phases. scielo.br

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to predict the behavior of compounds in more complex environments and to establish relationships between their structure and activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govresearchgate.net These models are built by correlating molecular descriptors (numerical representations of a molecule's properties) with experimental data. uniroma1.it

For analogues of this compound, such as benzoylaminobenzoic acid derivatives, QSAR studies have been conducted to understand their inhibitory activity against bacterial enzymes. nih.gov These studies revealed that properties like hydrophobicity, molar refractivity, and aromaticity are positively correlated with inhibitory activity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions was detrimental. nih.gov

QSAR models can be developed using various statistical methods, with partial least squares (PLS) regression being a common choice. nih.gov For instance, 4D-QSAR and multivariate image analysis (MIA-QSAR) have been applied to aminobenzimidazole derivatives to guide the development of new enzyme inhibitors. nih.gov These advanced QSAR methods can provide detailed insights into the structural requirements for a desired biological effect. nih.gov

In the process of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. numberanalytics.comresearchgate.net In-silico (computer-based) methods are widely used for the early prediction of these properties, helping to identify potentially problematic candidates before they are synthesized or tested in the lab. researchgate.netnih.gov

Various ADME parameters can be predicted using computational models. For example, Caco-2 cell permeability is often used as an in-vitro model for human intestinal absorption. frontiersin.orgljmu.ac.uk In-silico models can predict Caco-2 permeability based on a compound's structure. frontiersin.org A high predicted permeability value suggests good potential for oral absorption. frontiersin.org

Other important ADME-related properties that can be computationally estimated include human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with transporters like P-glycoprotein. nih.govnih.gov P-glycoprotein is a transporter that can pump drugs out of cells, and inhibition of this protein can affect a drug's distribution and efficacy. frontiersin.org

For ceftazidime (B193861) and its impurities, a class of compounds with some structural similarities to aminobenzoates, in-silico tools were used to predict a range of ADMET (ADME and Toxicity) properties. frontiersin.org These predictions highlighted differences in lipophilicity, absorption, and potential toxicity among the related compounds. frontiersin.org Such analyses are invaluable for guiding the selection and optimization of lead compounds in drug discovery. numberanalytics.comresearchgate.net

Table 3: Predicted ADME Properties for a Hypothetical Aminobenzoate Derivative

| ADME Property | Predicted Value/Classification | Implication |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |

| Human Intestinal Absorption | > 30% | Good absorption |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| Plasma Protein Binding | Moderate to High | May affect free drug concentration |

| P-glycoprotein Inhibitor | No | Unlikely to cause drug-drug interactions via this mechanism |

This table is illustrative and represents typical parameters assessed in an in-silico ADME study. The values are hypothetical and not specific to this compound.

Molecular Docking Simulations to Investigate Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. In the context of this compound and its analogues, molecular docking simulations can provide valuable insights into their potential biological activities by identifying likely protein targets and elucidating the specific interactions that govern their binding affinity.

The general workflow for molecular docking studies of aminobenzoate derivatives involves several key steps. Initially, the three-dimensional structures of the ligands, including this compound and its analogues, are generated and optimized to their lowest energy conformation. Concurrently, the crystal structures of potential protein targets are retrieved from protein data banks. These target proteins are then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Software such as AutoDock, Schrödinger's Glide, or GOLD are commonly employed to perform the docking calculations. These programs systematically explore various possible conformations of the ligand within the defined binding pocket of the protein and score them based on a scoring function that estimates the binding affinity. The results are then analyzed to identify the most stable binding poses and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

While specific molecular docking studies on this compound are not extensively reported in the public domain, studies on structurally similar aminobenzoic acid derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors. For instance, derivatives of 4-aminobenzohydrazide (B1664622) have been investigated as potential inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases. researchgate.net Similarly, other benzoic acid derivatives have been studied for their inhibitory potential against targets like the main protease of SARS-CoV-2. nih.gov

Based on the structural features of this compound, which include an aromatic ring, an ester group, and an amino group, it can be hypothesized to interact with a range of protein targets. The amino group can act as a hydrogen bond donor, while the ester and acetoxy groups can act as hydrogen bond acceptors. The aromatic ring can participate in hydrophobic and π-stacking interactions.

A hypothetical molecular docking study of this compound against a putative protein target, such as a kinase or a protease, would likely reveal specific interactions with key amino acid residues in the active site. The following interactive table illustrates the kind of data that would be generated from such a study, showing the predicted binding affinities and key interactions with hypothetical protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | LYS78, ASP184 | Hydrogen Bond |

| PHE169 | π-π Stacking | ||

| Protease B | -7.9 | GLY143, SER195 | Hydrogen Bond |

| TRP215 | Hydrophobic | ||

| Esterase C | -9.2 | HIS440, GLU327 | Hydrogen Bond, Electrostatic |

| TYR121 | π-π Stacking |

This table presents hypothetical data for illustrative purposes based on docking studies of analogous compounds.

These computational predictions would serve as a valuable starting point for experimental validation and for the rational design of more potent and selective analogues.

Computational Studies on Reaction Mechanisms and Transition States (e.g., Acylation Reactions)

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of reaction energy profiles. For a molecule like this compound, computational studies can be particularly insightful for understanding reactions such as acylation, which is a fundamental transformation in organic synthesis.

The acylation of the amino group in this compound is a key reaction. Density Functional Theory (DFT) is a common computational method used to model such reactions. These studies can elucidate the reaction pathway, for example, whether it proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

A computational investigation of the acylation of this compound with an acylating agent like acetyl chloride would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and acetyl chloride) and the final product (the N-acetylated derivative) are optimized to find their minimum energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and the product (or intermediate). The transition state is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface.

For the acylation of this compound, it is expected that the reaction would proceed through a nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. This would lead to a tetrahedral intermediate, which then collapses to form the final product and a leaving group. The presence of the electron-donating amino group and the electron-withdrawing ester and acetoxy groups on the benzene ring would influence the nucleophilicity of the amine and the stability of the intermediate and transition state.

The following data table provides a hypothetical summary of calculated energetic data for the acylation of this compound, illustrating the type of information obtained from computational mechanism studies.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +15.2 | 1 |

| Tetrahedral Intermediate | -5.8 | 0 |

| Products | -20.5 | 0 |

This table presents hypothetical data for illustrative purposes based on computational studies of analogous acylation reactions.

Such computational analyses are invaluable for rationalizing experimental observations, predicting the feasibility of reactions, and designing improved synthetic protocols.

Research Applications and Emerging Areas in Chemical Biology

Design of Prodrug Delivery Systems Utilizing Methyl 2-acetoxy-5-aminobenzoate as a Cleavable Unit

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. This temporary modification is designed to be cleaved in the body, releasing the active parent drug. The ester linkage in this compound makes it an attractive candidate for designing such cleavable units.

Prodrug strategies are often employed to enhance the oral bioavailability of drugs with poor absorption characteristics. For instance, masking hydrophilic groups, such as the hydroxamate group in certain inhibitors, can improve their uptake. nih.gov The cleavage of an acetoxybenzyl group, similar in principle to the acetylated ester in this compound, has been shown to significantly increase the plasma levels of the parent drug compared to oral administration of the drug itself. nih.gov This approach highlights the potential of using such cleavable ester moieties to overcome pharmacokinetic hurdles. nih.gov The effectiveness of this strategy has been demonstrated in improving the in vivo oral pharmacokinetics of hydroxamate-derived prodrugs, setting a precedent for similar applications. nih.gov

Development of Hybrid Compounds with Targeted Cellular and Molecular Interactions

Hybrid compounds, which combine two or more pharmacologically active moieties into a single molecule, represent a promising strategy in drug discovery to address complex diseases like cancer. elsevierpure.comnih.gov

Researchers have successfully synthesized novel acetylated 5-aminosalicylate-thiazolinone hybrid compounds, demonstrating their potential as anticancer agents. elsevierpure.comnih.gov These hybrids, which incorporate a structure related to this compound, have shown promising antiproliferative properties. nih.gov In silico molecular docking studies predict that these hybrid compounds bind strongly to cell cycle regulators. elsevierpure.comnih.gov Further transcriptomic analysis has revealed that their mechanism of action involves targeting DNA repair and cell cycle pathways. elsevierpure.comnih.gov These findings, validated through in vitro models, suggest that the pleiotropic biological effects of these compounds could pave the way for the development of more potent cancer therapies. elsevierpure.comnih.gov

Table 1: Biological Activity of Acetylated Aminosalicylate-Thiazolinone Hybrids

| Compound | Predicted Biological Target | Observed Effect |

|---|---|---|

| HH32 | Cell cycle regulators | Potential anticancer activities, distinct metabolomic profile elsevierpure.comnih.gov |

Salicylates have been investigated for their ability to modulate oxidative stress. Studies have shown that salicylates can prevent hepatic oxidative stress induced by an elevation of free fatty acids. nih.gov This is achieved, in part, by reducing oxidative stress in the liver. nih.gov Specifically, salicylates have been found to reverse the increase in inducible nitric oxide synthase (iNOS) and nitric oxide (NO) expression in the liver under conditions of high free fatty acids. nih.gov

Furthermore, salicylates can suppress the expression of macrophage nitric-oxide synthase-2 (NOS-2) and cyclo-oxygenase-2 (COX-2), key enzymes involved in inflammatory responses and oxidative stress. nih.gov This suppression is achieved by inhibiting the binding of a specific transcription factor, CCAAT/enhancer-binding protein-beta (C/EBPβ). nih.gov The ability of salicylates to modulate these pathways at pharmacological concentrations underscores their potential in mitigating conditions associated with oxidative stress. nih.gov In agricultural contexts, both nitric oxide and salicylic (B10762653) acid have been shown to protect wheat plants against heat stress by enhancing sulfur assimilation and reducing oxidative damage. mdpi.com

Table 2: Effect of Salicylates on Oxidative Stress Markers

| Marker | Effect of Salicylate | Reference |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Reverses induced increase in expression | nih.gov |

| Nitric Oxide (NO) | Reverses induced increase in expression | nih.gov |

| Malondialdehyde/Superoxide Dismutase (MDA/SOD) ratio | Reverses induced increase | nih.gov |

| Macrophage Nitric-Oxide Synthase-2 (NOS-2) | Suppresses expression | nih.gov |

Role as a Precursor in Diverse Organic Synthesis Methodologies

This compound serves as a valuable starting material in organic synthesis. Its synthesis has been reported through the hydrolysis of Methyl 2-acetoxy-5-benzylideneaminobenzoate. prepchem.com The presence of multiple functional groups—an ester, an acetate (B1210297), and an amine—on the aromatic ring allows for a variety of chemical transformations. This makes it a versatile precursor for the synthesis of more complex molecules, including various derivatives that can be screened for biological activities. For example, the amino group can be acylated to produce compounds like Methyl 2-acetoxy-5-butyramidobenzoate. nih.gov

Q & A

Q. Basic

- 1H/13C NMR : Identify protons and carbons associated with the acetoxy (-OAc), amino (-NH2), and ester (-COOCH3) groups. Compare shifts with structurally similar compounds (e.g., methyl 2-amino-5-chlorobenzoate) .

- IR Spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.

- HPLC/UV : Assess purity and resolve potential impurities (e.g., unreacted intermediates) using reverse-phase chromatography .

What purification techniques are recommended for isolating this compound with high purity?

Q. Basic

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to exploit differences in solubility.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane to separate by polarity.

- Acid-Base Extraction : Leverage the amine group’s basicity for selective isolation .

How can hydrogen bonding patterns in this compound be analyzed using crystallography?

Q. Advanced

- X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions between amino and ester groups).

- SHELX Refinement : Use SHELXL for structure refinement, leveraging its robust algorithms for handling high-resolution data and twinning .

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict aggregation behavior .

What is the impact of substituent positioning on the reactivity of this compound?

Q. Advanced

- Electron-Withdrawing Effects : The acetoxy group at position 2 deactivates the ring, directing electrophilic attacks to position 4 or 6.

- Amino Group Reactivity : The para-amino group enhances nucleophilic substitution at position 2 or 4. Compare with methyl 2-methoxy-5-nitrobenzoate to assess substituent electronic effects .

How should researchers address contradictions between theoretical and experimental data (e.g., NMR shifts)?

Q. Advanced

- Purity Verification : Use HPLC to detect impurities; recrystallize if necessary.

- Tautomerism/Conformational Analysis : For unexpected NMR shifts, consider keto-enol tautomerism or rotational barriers (e.g., acetoxy group rotation).

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

- Stepwise Protection : Use orthogonal protecting groups (e.g., acetylation for hydroxyl, Boc for amine) to prevent cross-reactivity.

- Catalyst Screening : Test palladium or nickel catalysts for selective nitro reduction.

- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.